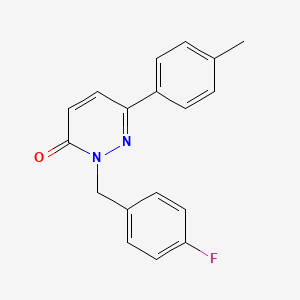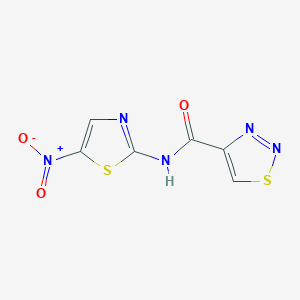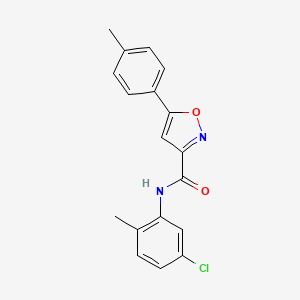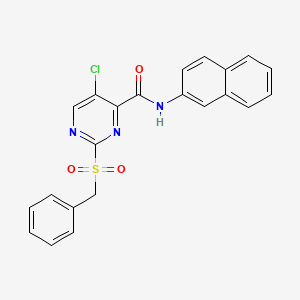![molecular formula C19H24N4O2S B14987904 N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B14987904.png)
N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 3,5-dimethylphenyl group, a pyrrolidinone ring, and a thiadiazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Méthodes De Préparation
The synthesis of N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide involves multiple steps, typically starting with the preparation of the 3,5-dimethylphenyl group and the pyrrolidinone ring. The thiadiazole ring is then introduced through a cyclization reaction. Common reagents used in these reactions include ethyl acetoacetate, urea, and potassium thiocyanate . The reaction conditions often involve heating and the use of acidic or basic catalysts to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide can be compared with other thiadiazole derivatives, such as:
2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide: This compound also contains a thiadiazole ring and has similar biological activities.
1-(3,5-Dimethylphenyl)ethanone: Another compound with a 3,5-dimethylphenyl group, used in various chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C19H24N4O2S |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N-[5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]pentanamide |
InChI |
InChI=1S/C19H24N4O2S/c1-4-5-6-16(24)20-19-22-21-18(26-19)14-10-17(25)23(11-14)15-8-12(2)7-13(3)9-15/h7-9,14H,4-6,10-11H2,1-3H3,(H,20,22,24) |
Clé InChI |
QMLYJCWGYNCZFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC(=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzoxazole](/img/structure/B14987829.png)
![4,6-dimethyl-N-(3-methylphenyl)-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B14987833.png)

![5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide](/img/structure/B14987837.png)

![1-[2-(2,5-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B14987842.png)
![2-phenoxy-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B14987844.png)

![6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B14987859.png)

![Diethyl 3-methyl-5-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B14987887.png)
![Ethyl 5-acetyl-4-methyl-2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B14987895.png)

![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B14987898.png)
